1,2,6,7-tetramethyl-4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone 1,2,6,7-tetramethyl-4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13343901
InChI: InChI=1S/C12H12O6/c1-9-5(13)17-6(14)10(9,2)12(4)8(16)18-7(15)11(9,12)3/h1-4H3
SMILES: CC12C(=O)OC(=O)C1(C3(C2(C(=O)OC3=O)C)C)C
Molecular Formula: C12H12O6
Molecular Weight: 252.22 g/mol

1,2,6,7-tetramethyl-4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone

CAS No.:

Cat. No.: VC13343901

Molecular Formula: C12H12O6

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

1,2,6,7-tetramethyl-4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone -

Specification

Molecular Formula C12H12O6
Molecular Weight 252.22 g/mol
IUPAC Name 1,2,6,7-tetramethyl-4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone
Standard InChI InChI=1S/C12H12O6/c1-9-5(13)17-6(14)10(9,2)12(4)8(16)18-7(15)11(9,12)3/h1-4H3
Standard InChI Key GTDPSWPPOUPBNX-UHFFFAOYSA-N
SMILES CC12C(=O)OC(=O)C1(C3(C2(C(=O)OC3=O)C)C)C
Canonical SMILES CC12C(=O)OC(=O)C1(C3(C2(C(=O)OC3=O)C)C)C

Introduction

1,2,6,7-Tetramethyl-4,9-dioxatricyclo[5.3.0.0²,⁶]decane-3,5,8,10-tetrone is a complex organic compound with a unique tricyclic structure. It belongs to the class of compounds known as dioxatricycloalkanes, which are characterized by their tricyclic ring system containing two oxygen atoms. This compound is of interest in organic chemistry due to its potential applications in synthesis and its structural complexity.

Synthesis and Applications

The synthesis of 1,2,6,7-tetramethyl-4,9-dioxatricyclo[5.3.0.0²,⁶]decane-3,5,8,10-tetrone typically involves complex organic reactions that require precise conditions and reagents. This compound can serve as a building block for further chemical transformations due to its multiple functional groups.

While specific applications of this compound are not widely documented, its structural features suggest potential use in the synthesis of pharmaceuticals or materials science due to its unique ring system and functional groups.

Research Findings and Future Directions

Research on this compound is limited, but its structural complexity makes it an interesting subject for further study. Future research could focus on exploring its reactivity, potential biological activity, or its use as a scaffold for designing new molecules with specific properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator